molecular formula C18H17ClN2OS B2889860 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone CAS No. 851864-42-1

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone

Cat. No. B2889860
CAS RN: 851864-42-1
M. Wt: 344.86
InChI Key: MHXFPSNULKNEDF-UHFFFAOYSA-N
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Description

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone, also known as BZT, is a chemical compound that has been studied for its potential use as a medication for various neurological disorders.

Scientific Research Applications

Chemical Interactions and Synthesis

A computational study explored the nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanone derivatives, including 2-bromo-1-(4-chlorophenyl)ethan-1-one. This study utilized Density Functional Theory (DFT) calculations to analyze the chemical species involved in these reactions, providing insights into the molecular behavior and potential applications of compounds like "1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone" in chemical synthesis and material science (Erdogan & Erdoğan, 2019).

Inhibition Studies

Research focused on the design of selective inhibitors for heme oxygenases (HO-1 and HO-2) involved compounds based on the linkage of an azole, typically an imidazole, to an aromatic moiety. This has led to the identification of potent inhibitors for therapeutic applications, showcasing the role of specific structural motifs in enhancing biological activity (Roman et al., 2010).

Synthesis of Novel Compounds

The facile synthesis of new thieno[2,3-b]-thiophene derivatives was achieved via a method incorporating versatile, readily accessible precursors. This synthesis pathway highlights the utility of compounds with the "1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone" structure in creating complex molecular frameworks for material science and pharmaceutical research (Mabkhot et al., 2010).

Antimicrobial Activity

A study on the synthesis and antibacterial activity of new Schiff's bases from 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone demonstrated the antimicrobial potential of such compounds. This research indicates the role of the imidazole moiety and its derivatives in developing new antimicrobial agents, which could have implications for the design of novel therapeutics (Patel et al., 2011).

Bio-Imaging Applications

The assembly of a highly stable luminescent Zn5 cluster, involving an in-situ dehydration process from a compound structurally related to "1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone", demonstrates the potential of such compounds in bio-imaging. This cluster exhibits high stability, low cytotoxicity, and pH-sensitive fluorescence, making it a promising candidate for bio-imaging applications in detecting small tumors (Zeng et al., 2016).

properties

IUPAC Name

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c19-16-8-6-14(7-9-16)12-17(22)21-11-10-20-18(21)23-13-15-4-2-1-3-5-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXFPSNULKNEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone

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